{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid

Catalog No.
S548855
CAS No.
1024033-43-9
M.F
C22H33N3O3S
M. Wt
419.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl...

CAS Number

1024033-43-9

Product Name

{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid

IUPAC Name

2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]piperidin-3-yl]acetic acid

Molecular Formula

C22H33N3O3S

Molecular Weight

419.6 g/mol

InChI

InChI=1S/C22H33N3O3S/c1-2-13-29-22-18(21(28)23-17-8-4-3-5-9-17)10-11-19(24-22)25-12-6-7-16(15-25)14-20(26)27/h10-11,16-17H,2-9,12-15H2,1H3,(H,23,28)(H,26,27)/t16-/m0/s1

InChI Key

NCDZABJPWMBMIQ-INIZCTEOSA-N

SMILES

CCCSC1=C(C=CC(=N1)N2CCCC(C2)CC(=O)O)C(=O)NC3CCCCC3

Solubility

Soluble in DMSO, not in water

Synonyms

2-(1-(5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl)-3-piperidyl)acetic acid, AZD4017

Canonical SMILES

CCCSC1=C(C=CC(=N1)N2CCCC(C2)CC(=O)O)C(=O)NC3CCCCC3

Isomeric SMILES

CCCSC1=C(C=CC(=N1)N2CCC[C@H](C2)CC(=O)O)C(=O)NC3CCCCC3

Description

The exact mass of the compound {(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid is 419.22426 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Medicinal Chemistry:

  • The molecule possesses a piperidine ring, a common scaffold found in many biologically active compounds. Research could focus on understanding if AZD4017 binds to specific receptors or enzymes in the body, potentially leading to the development of new therapeutics .

Development of Selective Ligands:

  • The pyridinyl group present in AZD4017 can be further modified to explore its affinity for specific targets. This could involve synthesizing analogues of AZD4017 with varying substituents to assess their selectivity and potential biological activity .

Investigation of Biological Activity:

  • Studies could be designed to evaluate the in vitro and in vivo effects of AZD4017 on various cellular processes. This might involve assessing its potential for cytotoxicity, antiproliferative activity, or modulation of specific signaling pathways .

Role of Stereochemistry:

  • The molecule contains a stereocenter (designated as 3S). Research could explore how the stereochemistry of AZD4017 impacts its biological activity. This might involve synthesizing the (3R) enantiomer and comparing its properties to the (3S) form .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.4

Exact Mass

419.22426

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3JL137394Y

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1024033-43-9

Wikipedia

Azd-4017

Dates

Modify: 2023-08-15
1: Scott JS, deSchoolmeester J, Kilgour E, Mayers RM, Packer MJ, Hargreaves D, Gerhardt S, Ogg DJ, Rees A, Selmi N, Stocker A, Swales JG, Whittamore PR. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced  acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329). J Med Chem. 2012 Nov 26;55(22):10136-47. doi: 10.1021/jm301252n. Epub 2012 Nov 7. PubMed PMID: 23088558.

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